
1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine is a chemical compound that belongs to the piperidine family It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a dichlorobenzyl group, and a carboxyl group attached to the piperidine ring
Vorbereitungsmethoden
The synthesis of 1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine typically involves multiple steps. One common synthetic route starts with the protection of the piperidine nitrogen using a Boc group. This is followed by the introduction of the 2,4-dichlorobenzyl group through a nucleophilic substitution reaction. The final step involves the carboxylation of the piperidine ring to introduce the carboxyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The dichlorobenzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Hydrolysis: The Boc protecting group can be removed through hydrolysis under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The pathways involved can vary, but the compound’s structural features allow it to engage in specific interactions that influence its biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-(2,4-dichlorobenzyl)-4-carboxypiperidine can be compared with other similar compounds, such as:
1-(2,4-Dichlorobenzyl)piperazine: This compound shares the dichlorobenzyl group but lacks the Boc and carboxyl groups.
1-Boc-4-(3-hydroxypropyl)piperazine: This compound has a similar Boc-protected piperazine structure but with a different substituent.
2,4-Dichlorobenzyl alcohol: This compound contains the dichlorobenzyl group but lacks the piperidine ring and Boc protection.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds listed above.
Eigenschaften
Molekularformel |
C18H23Cl2NO4 |
|---|---|
Molekulargewicht |
388.3 g/mol |
IUPAC-Name |
4-[(2,4-dichlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C18H23Cl2NO4/c1-17(2,3)25-16(24)21-8-6-18(7-9-21,15(22)23)11-12-4-5-13(19)10-14(12)20/h4-5,10H,6-9,11H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
XJOGETBMNHHJRS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Cyclopentene-1-methanol, 4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-, 1-(dihydrogen phosphate), (1S,4R)-](/img/structure/B12284201.png)
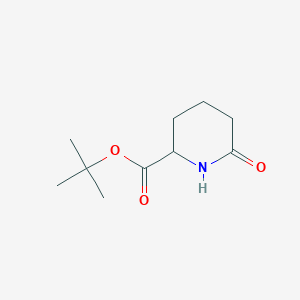
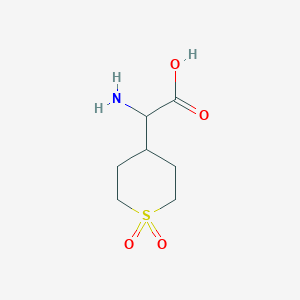
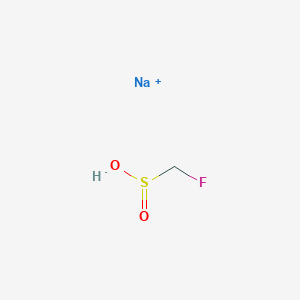
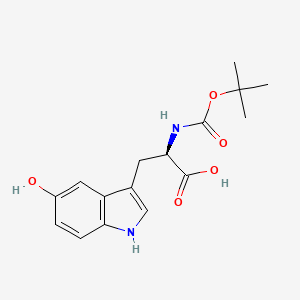


![5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one](/img/structure/B12284238.png)
![(3beta)-3-[(Tetrahydro-2H-pyran-2-yl)oxy]-chol-5-en-24-al](/img/structure/B12284241.png)
![4-chloro-2-iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12284245.png)
![tert-butyl N-[1-oxo-1-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-3-tritylsulfanylpropan-2-yl]carbamate](/img/structure/B12284261.png)
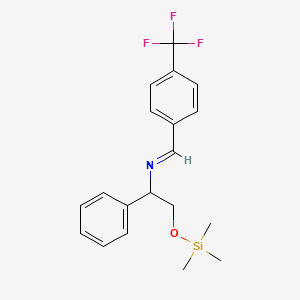
![Tert-butyl N-[(1R,4R)-4-aminocyclopent-2-EN-1-YL]carbamate](/img/structure/B12284270.png)
